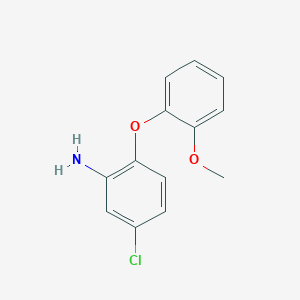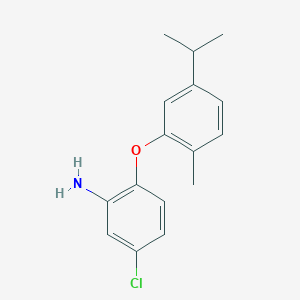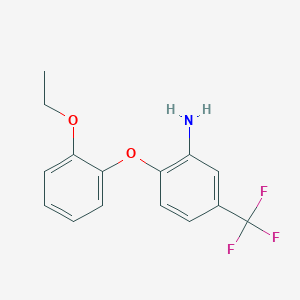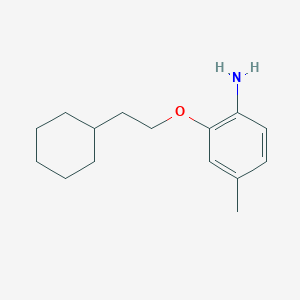
2-(2-Fluorophenoxy)-5-methylaniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, such as fluorinated pyrimidines, play a crucial role in cancer treatment. For example, 5-Fluorouracil (5-FU) is a widely used fluorinated pyrimidine to treat over 2 million cancer patients annually. The incorporation of fluorine atoms into organic molecules, including pyrimidines, can significantly affect their biochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications can enhance drug efficacy and reduce toxicity, making fluorinated compounds valuable in drug design and development (Gmeiner, 2020).
Fluorescent Chemosensors
Fluorinated compounds are also instrumental in developing chemosensors for detecting various analytes. The compound 4-Methyl-2,6-diformylphenol (DFP) serves as a fluorophoric platform for developing chemosensors capable of detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underscore the importance of fluorinated compounds in analytical chemistry for environmental monitoring, biomedical research, and diagnostics (Roy, 2021).
Synthesis and Applications in Organic Chemistry
The practical synthesis of fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the role of fluorinated intermediates in manufacturing pharmaceuticals and agrochemicals. These compounds serve as key intermediates for producing non-steroidal anti-inflammatory drugs, among other applications. The methodologies developed for synthesizing these compounds efficiently and safely are crucial for industrial production, demonstrating the versatility and importance of fluorinated compounds in organic synthesis (Qiu et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Fluorophenoxy)-5-methylaniline, also known as Cyhalofop-butyl, is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules .
Mode of Action
Cyhalofop-butyl acts as an inhibitor of ACCase . By binding to this enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the fatty acid synthesis pathway . This inhibition disrupts the normal growth and development of cells, particularly in rapidly growing tissues .
Biochemical Pathways
The primary biochemical pathway affected by Cyhalofop-butyl is the fatty acid synthesis pathway . By inhibiting ACCase, Cyhalofop-butyl disrupts the production of fatty acids, leading to a deficiency in essential cellular components and energy storage molecules . The downstream effects include impaired cell growth and division, leading to the death of the target organisms .
Pharmacokinetics
It is known to have a low aqueous solubility and is non-volatile .
Result of Action
The result of Cyhalofop-butyl’s action is the death of the target organisms, primarily grasses and weeds . By inhibiting a critical enzyme in the fatty acid synthesis pathway, Cyhalofop-butyl disrupts normal cellular functions, leading to impaired growth and eventual death .
Action Environment
The action of Cyhalofop-butyl can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by soil composition, temperature, and moisture levels . Furthermore, its low aqueous solubility and non-volatility suggest that it may be less effective in environments with high water content . More research is needed to fully understand how these and other environmental factors influence the action of cyhalofop-butyl .
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPLEJOLSIXIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279774 | |
| Record name | 2-(2-Fluorophenoxy)-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946682-88-8 | |
| Record name | 2-(2-Fluorophenoxy)-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluorophenoxy)-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline](/img/structure/B3171481.png)

![Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171505.png)


![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3171524.png)


![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)

